Lipophilicity (LogP) Reduction vs. Furcarbanil — 2.2–3.5× Lower LogP
2,5-Dimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exhibits a measured LogP of 0.91, compared to Furcarbanil (2,5-dimethyl-N-phenylfuran-3-carboxamide) with an experimental LogP of 3.22 or a predicted XlogP of 2.6 . The pyrazole-for-phenyl replacement reduces lipophilicity by approximately 1.7–2.3 log units, corresponding to a 50–200× decrease in octanol-water partition coefficient. This places the target compound in a more favourable physicochemical space for oral bioavailability (Lipinski-compliant LogP ≤5 with margin) and aqueous solubility, while Furcarbanil approaches the upper lipophilicity boundary often associated with poor solubility and higher metabolic clearance.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.90868278 (measured) |
| Comparator Or Baseline | Furcarbanil: LogP = 3.22170 (measured) or XlogP = 2.6 (predicted) |
| Quantified Difference | ΔLogP ≈ 1.7–2.3 units (50–200× lower lipophilicity) |
| Conditions | LogP determined by standard shake-flask or chromatographic method; XlogP by computational prediction |
Why This Matters
Lower LogP directly impacts aqueous solubility, metabolic stability, and oral absorption potential — key criteria for selecting a fragment-like lead compound in drug discovery over more lipophilic phenyl analogs.
